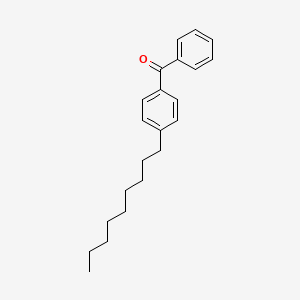
4-Nonylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylbenzophenone is an organic compound with the chemical formula C22H28O. It is a derivative of benzophenone, where a nonyl group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nonylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with nonylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Nonylbenzoic acid.
Reduction: Nonylbenzyl alcohol.
Substitution: Various substituted benzophenones depending on the reagent used.
Scientific Research Applications
4-Nonylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of UV-curable coatings, inks, and adhesives due to its ability to absorb UV light.
Mechanism of Action
The mechanism of action of 4-Nonylbenzophenone involves its ability to absorb UV radiation, making it useful in applications that require UV protection. It acts by absorbing UV light and dissipating the energy as heat, thereby preventing the degradation of materials exposed to sunlight. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparison with Similar Compounds
Benzophenone: The parent compound, used widely in sunscreens and as a photoinitiator.
4-Hydroxybenzophenone: Known for its use in UV-curable coatings.
4-Methylbenzophenone: Used in the production of fragrances and as a UV absorber.
Uniqueness: 4-Nonylbenzophenone is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
64357-67-1 |
|---|---|
Molecular Formula |
C22H28O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(4-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)22(23)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |
InChI Key |
WDPGNILKPMQUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


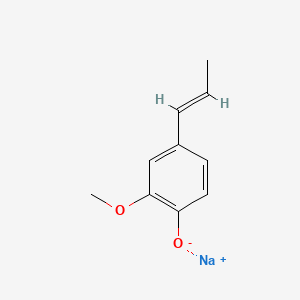
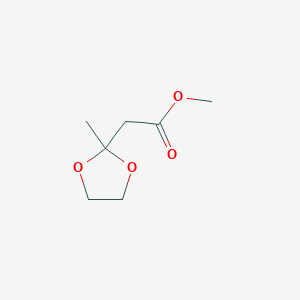
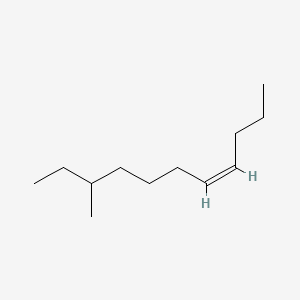
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
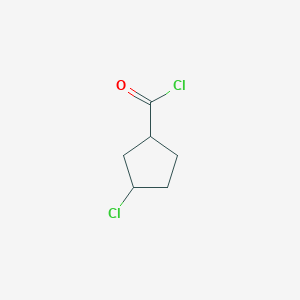
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
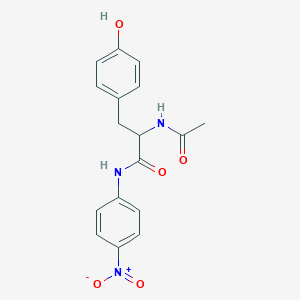
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
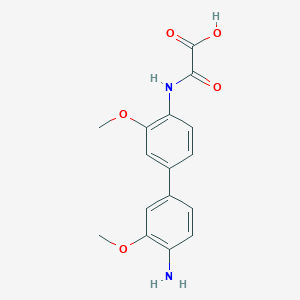
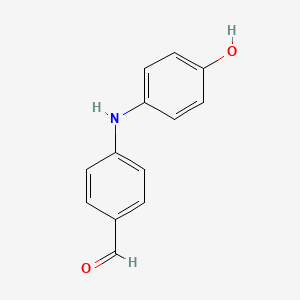
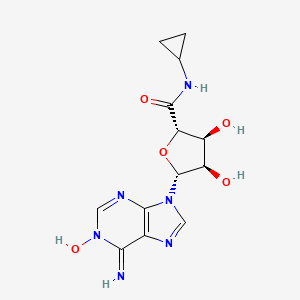
![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
